molecular formula C25H38N6O7 B14258679 Glycyl-L-phenylalanyl-L-leucylglycyl-L-alanyl-L-alanine CAS No. 400820-71-5

Glycyl-L-phenylalanyl-L-leucylglycyl-L-alanyl-L-alanine

Cat. No.: B14258679
CAS No.: 400820-71-5
M. Wt: 534.6 g/mol
InChI Key: LLKZIQCRJKNTQT-CAMMJAKZSA-N
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Description

Glycyl-L-phenylalanyl-L-leucylglycyl-L-alanyl-L-alanine is a synthetic peptide composed of six amino acids: glycine, phenylalanine, leucine, glycine, alanine, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-phenylalanyl-L-leucylglycyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of such peptides may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-phenylalanyl-L-leucylglycyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using water, often catalyzed by acids or enzymes.

    Oxidation: Oxidative modifications can occur at specific amino acid residues, such as phenylalanine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic conditions (e.g., proteases).

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like dithiothreitol (DTT).

Major Products

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation: Oxidized amino acid residues.

    Reduction: Reduced peptide with intact amino acid residues.

Scientific Research Applications

Glycyl-L-phenylalanyl-L-leucylglycyl-L-alanyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide bond formation and cleavage.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug delivery systems and as a scaffold for developing peptide-based drugs.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of Glycyl-L-phenylalanyl-L-leucylglycyl-L-alanyl-L-alanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-phenylalanine: A simpler dipeptide with similar properties.

    Glycyl-L-alanyl-L-phenylalanine: Another tripeptide with comparable applications.

    L-alanyl-L-alanine: A dipeptide with different amino acid composition but similar peptide bond characteristics.

Uniqueness

Glycyl-L-phenylalanyl-L-leucylglycyl-L-alanyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions in biological and chemical systems.

Properties

CAS No.

400820-71-5

Molecular Formula

C25H38N6O7

Molecular Weight

534.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C25H38N6O7/c1-14(2)10-18(23(35)27-13-21(33)28-15(3)22(34)29-16(4)25(37)38)31-24(36)19(30-20(32)12-26)11-17-8-6-5-7-9-17/h5-9,14-16,18-19H,10-13,26H2,1-4H3,(H,27,35)(H,28,33)(H,29,34)(H,30,32)(H,31,36)(H,37,38)/t15-,16-,18-,19-/m0/s1

InChI Key

LLKZIQCRJKNTQT-CAMMJAKZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN

Origin of Product

United States

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